molecular formula C17H11Cl4N3O B11535033 (4Z)-2-(3-chlorophenyl)-5-methyl-4-{[(2,4,6-trichlorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(3-chlorophenyl)-5-methyl-4-{[(2,4,6-trichlorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11535033
M. Wt: 415.1 g/mol
InChI Key: ZFLZEIQGNUAGAD-UHFFFAOYSA-N
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Description

(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[(2,4,6-TRICHLOROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes chlorinated phenyl groups and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[(2,4,6-TRICHLOROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[(2,4,6-TRICHLOROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

    Oxidation: Formation of chlorinated oxides.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[(2,4,6-TRICHLOROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[(2,4,6-TRICHLOROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-4-{[(2,4,6-trichlorophenyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one
  • 3-Methyl-1-(3-chlorophenyl)-4-{[(2,4,6-trichlorophenyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[(2,4,6-TRICHLOROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific substitution pattern and the presence of both chlorinated phenyl groups and a pyrazolone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H11Cl4N3O

Molecular Weight

415.1 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-methyl-4-[(2,4,6-trichlorophenyl)iminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C17H11Cl4N3O/c1-9-13(8-22-16-14(20)6-11(19)7-15(16)21)17(25)24(23-9)12-4-2-3-10(18)5-12/h2-8,23H,1H3

InChI Key

ZFLZEIQGNUAGAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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